molecular formula C13H18N2O3S B2661579 Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate CAS No. 1286704-11-7

Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate

Cat. No.: B2661579
CAS No.: 1286704-11-7
M. Wt: 282.36
InChI Key: KLTVOHSDAQZALH-UHFFFAOYSA-N
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Description

Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate (CAS 1286704-11-7) is a synthetic small molecule with a molecular formula of C13H18N2O3S and a molecular weight of 282.36 g/mol. This compound features a piperidine ring, a key scaffold in pharmaceutical chemistry, substituted with a thiophen-2-ylcarbamoyl group and an ethyl carboxylate functional group . This compound is of significant research interest in medicinal chemistry, particularly in the development of antiviral agents. It belongs to a class of thiophene derivatives that have been identified through phenotypic screening as promising viral entry inhibitors against the Ebola virus (EBOV) . These inhibitors work by targeting the viral glycoprotein (GP), disrupting its interaction with the host's Niemann-Pick C1 (NPC1) receptor, a crucial step for viral genome release into the cytoplasm . By blocking this entry pathway, such compounds represent a valuable pharmacological strategy for combating viral infections and are a focus for the development of affordable and easily administered therapeutics . The piperidine moiety is one of the most important synthetic fragments for drug design, featured in more than twenty classes of pharmaceuticals and various alkaloids, underscoring the broad utility of this chemical class . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-2-18-12(16)10-5-7-15(8-6-10)13(17)14-11-4-3-9-19-11/h3-4,9-10H,2,5-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTVOHSDAQZALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Thiophen-2-ylcarbamoyl Group: This step involves the reaction of piperidine with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine to form the thiophen-2-ylcarbamoyl derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 4-position of the piperidine ring with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral Activity
Recent studies have identified thiophene derivatives, including those related to ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate, as exhibiting antiviral properties. For instance, a series of thiophene compounds demonstrated effective inhibition against the Ebola virus pseudotyped virus, showcasing their potential as antiviral agents in the micromolar range .

1.2 Anticancer Properties
Research indicates that piperidine derivatives can possess anticancer activity. A study highlighted the synthesis of compounds that showed improved cytotoxicity and apoptosis induction in specific cancer cell lines compared to standard treatments like bleomycin . The structural modifications involving thiophene components are believed to enhance biological activity, making these derivatives promising candidates for cancer therapy.

1.3 Drug Design and Development
Piperidine-based compounds are crucial in drug design due to their ability to interact with various biological targets. The incorporation of thiophene moieties can improve the pharmacokinetic profiles of these compounds, enhancing their bioavailability and therapeutic efficacy . A notable example includes the development of thiophene-arylamide derivatives that have shown promise as DprE1 inhibitors, which are vital in treating tuberculosis .

Agricultural Applications

2.1 Fungicidal Activity
this compound has been explored for its fungicidal properties. Piperidinecarboxylic acid derivatives have been reported to effectively control phytopathogenic fungi, making them valuable in crop protection strategies . These compounds exhibit potent activity even at low application rates, addressing the growing demand for effective and environmentally friendly agricultural solutions.

2.2 Crop Protection Compositions
The compound can be formulated into crop protection products aimed at enhancing plant health and yield. Its efficacy as a fungicide positions it as a key ingredient in developing new agrochemical formulations that meet ecological and economic standards in modern agriculture .

4.1 Study on Antiviral Activity
A recent investigation into thiophene derivatives revealed that specific modifications could lead to enhanced antiviral efficacy against various viruses, including the Ebola virus. The study provided quantitative data on the effective concentrations required for significant antiviral activity, establishing a foundation for future drug development efforts .

4.2 Study on Anticancer Activity
In another study focusing on anticancer applications, compounds derived from piperidine were subjected to rigorous testing against different cancer cell lines. The results indicated a marked improvement in cytotoxic effects when compared to existing therapies, suggesting that further exploration of these derivatives could yield new cancer treatments .

Mechanism of Action

The mechanism by which Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The thiophene ring may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Piperidine-4-carboxylate derivatives vary primarily in their N-substituents, which dictate physicochemical properties and bioactivity. Below is a comparative analysis:

Compound Substituent Molecular Weight Key Properties/Applications
Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate Thiophen-2-ylcarbamoyl 387.17 Anti-schistosomal activity; hydrophobic thiophene enhances target binding .
Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate Morpholinopyrimidinyl 321.38 Mycobacterium tuberculosis inhibition; morpholine improves solubility .
Ethyl 1-(4-chlorobenzyl)piperidine-4-carboxylate 4-Chlorobenzyl 338.84 Neurotropic alphavirus inhibition; chlorobenzyl enhances lipophilicity .
Ethyl 1-(2-(2,2-dimethylbenzo[d][1,3]dioxin-5-yl)ethyl)piperidine-4-carboxylate Benzo[d][1,3]dioxin derivative 308.36 (crude) Intermediate for CNS-targeted drugs; dihydroxyphenyl groups aid blood-brain barrier penetration .
Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate Pyridin-3-yl 234.30 Catalytic applications; pyridine’s basicity facilitates coordination in metal complexes .

Physicochemical Properties

  • Solubility: Morpholine and pyridine substituents enhance aqueous solubility (e.g., morpholinopyrimidinyl analog: logP ~1.5) compared to the more lipophilic thiophene derivative (logP ~3.2) .
  • Stability : Thiophene derivatives are prone to oxidative degradation, whereas benzo[d][1,3]dioxin analogs are stabilized by electron-donating methyl groups .
  • Chromatographic Behavior: LCMS retention times vary significantly; the target compound elutes earlier (Rt ~2.07 min) than morpholinopyrimidinyl analogs (Rt ~1.58 min), reflecting differences in polarity .

Key Research Findings

  • Substituent-Driven Bioactivity : Thiophene and morpholine groups are pivotal for antiparasitic and antitubercular activities, respectively. The 4-chlorobenzyl group’s electron-withdrawing nature enhances antiviral potency .
  • Synthetic Yields: Morpholinopyrimidinyl derivatives achieve moderate yields (55%) , while thiophene-based synthesis faces challenges in purity due to byproduct formation .
  • Commercial Availability : Pyridine-substituted analogs (e.g., ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate) are commercially available, underscoring their utility as intermediates .

Biological Activity

Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to a thiophene moiety through a carbamoyl group. Its structure allows for various chemical modifications that can influence its biological activity.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Enzyme Interaction : The thiophene ring may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to altered cellular responses, particularly in cancerous cells.
  • Antiviral Activity : Recent studies suggest that thiophene derivatives, including this compound, may inhibit viral entry by interfering with crucial interactions between viral proteins and host cell receptors .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary findings suggest that it may induce apoptosis in cancer cells while sparing normal cells. The selectivity for cancerous over normal cells is a critical aspect of its therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntimicrobialModerateDisruption of cell wall synthesis
AnticancerHighInduction of apoptosis
AntiviralModerateInhibition of viral entry

Selected Research Findings

  • Antiviral Studies : A study examining the antiviral properties of thiophene derivatives found that compounds similar to this compound effectively inhibited the entry of Ebola virus pseudotypes into host cells, demonstrating potential as antiviral agents .
  • Anticancer Mechanisms : Research on related piperidine derivatives indicated that modifications to the structure could enhance selectivity and potency against various cancer cell lines, suggesting a promising avenue for drug development .
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles of thiophene derivatives revealed favorable absorption and distribution characteristics, which are essential for therapeutic efficacy .

Q & A

Q. What synthetic strategies are effective for preparing Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate?

A common approach involves coupling thiophen-2-ylcarbamic acid (or its activated derivative) with ethyl piperidine-4-carboxylate. For example:

  • Amide bond formation : Use carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to activate the carboxylic acid group of thiophen-2-ylcarbamic acid. Ethyl piperidine-4-carboxylate is then added as the nucleophile .
  • Solvent selection : Dichloromethane (DCM) or ethyl acetate is often used for such reactions, followed by aqueous workup (e.g., washing with HCl, NaHCO₃, and brine) and drying over MgSO₄ .
  • Yield optimization : Trituration in ethyl acetate or hexane can purify the product, typically yielding >85% purity .

Q. How can the structure of this compound be confirmed spectroscopically?

Key characterization methods include:

  • ¹H NMR : Look for characteristic signals, such as the ethyl ester group (δ ~4.0–4.3 ppm for –OCH₂CH₃ and δ ~1.2–1.4 ppm for CH₃), piperidine protons (δ ~2.5–3.5 ppm), and thiophene aromatic protons (δ ~6.8–7.5 ppm) .
  • Mass spectrometry (MS) : The molecular ion peak ([M+H]⁺) should correspond to the molecular formula C₁₃H₁₆N₂O₃S (calc. 280.09). Fragmentation patterns (e.g., loss of CO₂Et or thiophene groups) further validate the structure .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of the carbamoyl group attachment?

Regioselectivity depends on:

  • Activation method : Using EDCl/HOBt ensures selective activation of the carboxylic acid over competing reactive sites. Alternative methods like mixed anhydrides may lead to side reactions .
  • Base selection : DIEA (N,N-diisopropylethylamine) enhances nucleophilicity of the piperidine nitrogen, directing the carbamoyl group to the 1-position of the piperidine ring .
  • Temperature : Room-temperature reactions minimize side products (e.g., over-alkylation), while elevated temperatures may degrade thiophene derivatives .

Q. What analytical techniques resolve contradictions in reported biological activity data for similar piperidine-carboxylates?

  • Metabolic stability assays : Compare hepatic microsome stability (e.g., mouse/rat liver S9 fractions) to identify species-specific degradation pathways. For example, ethyl ester hydrolysis may vary between models .
  • Docking studies : Use molecular modeling (e.g., AutoDock Vina) to assess binding affinity to targets like acetylcholinesterase or viral proteases, correlating with in vitro activity .
  • SAR analysis : Systematically modify substituents (e.g., replacing thiophene with pyridine or altering ester groups) to isolate pharmacophoric features .

Q. How can solvent-free or green chemistry approaches improve the scalability of this synthesis?

  • Mechanochemical grinding : Reactions under solvent-free conditions with PEG-400 as a catalyst achieve >90% yield for similar piperidine derivatives, reducing waste .
  • Microwave-assisted synthesis : Accelerates reaction times (e.g., 30 minutes vs. 18 hours) while maintaining regioselectivity, particularly for thermally sensitive intermediates .

Methodological Challenges and Solutions

Q. How to address low yields in the final amidation step?

  • Purification : Use silica gel chromatography (e.g., 60% ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to remove unreacted starting materials .
  • Activation efficiency : Pre-activate the carboxylic acid for 15–20 minutes before adding the amine component to ensure complete conversion .

Q. What strategies mitigate decomposition of the thiophene moiety during synthesis?

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the thiophene ring .
  • Low-temperature workup : Avoid prolonged exposure to heat during solvent evaporation; rotary evaporation at ≤30°C preserves labile groups .

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